3,4-Diamino-2-chlorobenzoic acid
Description
3,4-Diamino-2-chlorobenzoic acid (C₇H₆ClN₂O₂) is a substituted benzoic acid derivative featuring amino (-NH₂) groups at the 3- and 4-positions and a chlorine atom at the 2-position of the aromatic ring.
Properties
Molecular Formula |
C7H7ClN2O2 |
|---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
3,4-diamino-2-chlorobenzoic acid |
InChI |
InChI=1S/C7H7ClN2O2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,9-10H2,(H,11,12) |
InChI Key |
APVMZJPDBHIKJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-2-chlorobenzoic acid typically involves the chlorination of 3,4-diaminobenzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2-position. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Diamino-2-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dinitro-2-chlorobenzoic acid.
Reduction: Formation of 3,4-diamino-2-chlorobenzylamine.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Diamino-2-chlorobenzoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,4-Diamino-2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzoic Acid Derivatives
The following table summarizes key structural analogues and their properties:
Key Differences and Implications
Substituent Position and Reactivity
- Chlorine vs. In contrast, 3,4-Diamino-2-chlorobenzoic acid has adjacent amino groups (3,4), which may increase hydrogen-bonding capacity and solubility in polar solvents compared to monosubstituted analogues .
- Electron-Withdrawing Effects: The chloro group in this compound deactivates the aromatic ring, directing electrophilic substitution to specific positions. This contrasts with caffeic acid, where hydroxyl groups activate the ring for oxidation or conjugation reactions .
Functional Group Diversity
- Hydroxy vs. Amino Groups: 3,5-Diamino-2-hydroxybenzoic acid (similarity score 0.96) replaces one amino group with a hydroxyl, altering acidity (pKa ~2.5–3.5 for -COOH vs. ~4–5 for phenolic -OH). This impacts metal chelation and protein-binding properties .
- Fluorine Substitution: 2-Chloro-3,4-difluorobenzoic acid (similarity 0.81) introduces fluorine atoms, increasing lipophilicity and metabolic stability compared to amino-substituted derivatives .
Research Findings and Data Trends
- Similarity Scores: Computational analyses (e.g., Tanimoto coefficients) highlight 3,5-Diamino-2-hydroxybenzoic acid (0.96) and 2-Chloro-3,4-difluorobenzoic acid (0.81) as the closest analogues to this compound, emphasizing the importance of amino/chloro positioning .
- Thermal Stability: The melting point of 4-Amino-2-chlorobenzoic acid (210–215°C) suggests higher thermal stability than caffeic acid (decomposes at 223–225°C), likely due to reduced oxidative susceptibility from amino vs. hydroxyl groups .
Q & A
Q. Validation :
- 1H/13C NMR (as in ): Characterize aromatic protons and amine protons (δ ~5–6 ppm for NH₂).
- Mass Spectrometry (e.g., ESI-MS) confirms molecular weight (e.g., ).
- Melting Point : Compare to literature values (e.g., mp ~210–235°C for analogous chlorobenzoic acids; ).
Advanced: How do steric and electronic effects influence the reactivity of this compound in coupling reactions?
Methodological Answer:
The ortho-chloro group introduces steric hindrance, while the amino groups (electron-donating) activate the ring for electrophilic substitution. For example:
- Amide Coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to conjugate the carboxylic acid with amines. Monitor reaction progress via TLC (Rf shifts) and IR (disappearance of -COOH peak at ~1700 cm⁻¹).
- Triazine Formation (): React with cyanuric chloride under basic conditions; the chloro substituent may slow reactivity compared to unhindered analogs.
- Kinetic Studies : Vary temperature (e.g., 50–80°C) and solvent polarity (DMF vs. THF) to optimize yields.
Basic: What are the solubility properties of this compound, and how do they impact experimental design?
Methodological Answer:
- Polar Solvents : Soluble in DMSO, DMF, and hot ethanol (per analogs in ).
- Aqueous Solubility : Limited due to the aromatic backbone; adjust pH using NaOH (to deprotonate -COOH) for aqueous-phase reactions.
- Handling : Store under inert atmosphere (N₂) to prevent oxidation of amino groups ().
Advanced: How can conflicting spectral data (e.g., NMR signal overlap) for this compound derivatives be resolved?
Methodological Answer:
- High-Field NMR : Use 400+ MHz instruments to resolve overlapping aromatic/amine signals (e.g., reports unresolved C4/C6 carbons at ~171–173 ppm).
- DEPT/HSQC : Assign proton-carbon correlations, distinguishing NH₂ from aromatic protons.
- X-ray Crystallography (if crystalline): Resolve ambiguities in regiochemistry (e.g., uses crystallography for intermediate validation).
Basic: What safety protocols are recommended for handling diamino-chlorobenzoic acids?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and eye protection.
- Ventilation : Work in a fume hood to avoid inhalation (amines may release volatile byproducts).
- Waste Disposal : Neutralize acidic solutions before disposal ().
Advanced: What strategies stabilize this compound against oxidative degradation during long-term storage?
Methodological Answer:
- Inert Atmosphere : Store under argon at –20°C in amber vials ().
- Lyophilization : Freeze-dry the compound to remove moisture, reducing hydrolysis risk.
- Additives : Include antioxidants (e.g., BHT at 0.1% w/w) in storage solutions.
Basic: How is this compound utilized as a precursor in heterocyclic synthesis?
Methodological Answer:
- Triazines (): React with cyanuric chloride to form 1,3,5-triazine derivatives for medicinal chemistry.
- Benzimidazoles : Condense with aldehydes under acidic conditions (e.g., HCl/EtOH) to form fused rings.
Advanced: What computational methods predict the acid dissociation constants (pKa) of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model protonation states (e.g., prioritize -COOH and NH₂ groups).
- QSAR Models : Correlate Hammett σ values with experimental pKa (chloro substituents increase acidity).
Basic: What chromatographic techniques separate this compound from byproducts?
Methodological Answer:
- HPLC : Use C18 columns with 0.1% TFA in water/acetonitrile gradients ().
- TLC : Silica gel plates with EtOAc/hexane (1:1); visualize with ninhydrin for amines.
Advanced: How does the electronic structure of this compound affect its UV-Vis absorption profile?
Methodological Answer:
- TD-DFT : Simulate transitions; amino groups red-shift absorption (π→π* at ~270 nm).
- Solvatochromism : Test in solvents of varying polarity (e.g., λmax shifts in DMF vs. hexane).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
